5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C₁₀H₁₃ClN₂Si and a molecular weight of approximately 224.77 g/mol. It features a pyridine ring substituted with a chlorine atom at the 5-position and a trimethylsilyl ethynyl group at the 3-position. This compound is notable for its unique structural characteristics, which contribute to its potential applications in various fields, including medicinal chemistry and materials science .
The synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves several steps:
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine has potential applications in:
Interaction studies involving 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine are crucial for understanding its potential biological effects. Investigations may focus on:
Such studies would provide insights into its therapeutic potential and help identify possible side effects or interactions with other compounds .
Several compounds share structural similarities with 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine. Notable examples include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Bromo-3-(trimethylsilyl)ethynylpyridin-2-amine | Similar pyridine structure with bromine substitution | Potentially different reactivity due to bromine |
4-Chloro-3-(trimethylsilyl)ethynylpyridin-2-amine | Chlorine at the 4-position | Different electronic properties affecting reactivity |
5-Chloro-pyridin-2-amines (various substitutions) | General class of compounds | Diverse biological activities based on substitutions |
These compounds highlight the uniqueness of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine through its specific halogen substitution and functional groups, which may influence both its chemical behavior and biological activity .